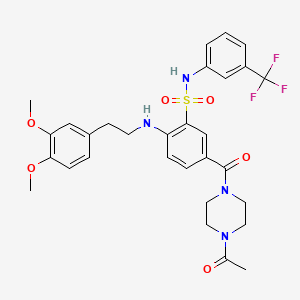

5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide

Description

The compound 5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide features a benzenesulfonamide scaffold with three critical substituents:

- A 3,4-dimethoxyphenethylamino moiety at position 2, enhancing lipophilicity and π-π stacking interactions.

- A 3-(trifluoromethyl)phenyl group on the sulfonamide nitrogen, influencing metabolic stability and target affinity via hydrophobic and electronic effects.

This compound is hypothesized to target enzymes or receptors requiring sulfonamide-binding motifs, such as carbonic anhydrases or dopamine receptors. Its design leverages modular substituents to balance pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

5-(4-acetylpiperazine-1-carbonyl)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33F3N4O6S/c1-20(38)36-13-15-37(16-14-36)29(39)22-8-9-25(34-12-11-21-7-10-26(42-2)27(17-21)43-3)28(18-22)44(40,41)35-24-6-4-5-23(19-24)30(31,32)33/h4-10,17-19,34-35H,11-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKPLUBGAFMVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)NCCC3=CC(=C(C=C3)OC)OC)S(=O)(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33F3N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by several key structural features:

- Piperazine ring : A common motif in many pharmacologically active compounds.

- Benzenesulfonamide : Known for its antibacterial properties.

- Trifluoromethyl group : Often enhances lipophilicity and biological activity.

Molecular Formula and Weight

- Molecular Formula : C21H22F3N3O4S

- Molecular Weight : 469.47 g/mol

Antidepressant Potential

Research indicates that compounds containing piperazine moieties can exhibit selective serotonin reuptake inhibitor (SSRI) activity. For instance, studies have shown that piperazine derivatives can interact with serotonin transporters, potentially alleviating symptoms of depression while minimizing sexual side effects commonly associated with SSRIs .

Anti-inflammatory Effects

The sulfonamide group in this compound suggests potential anti-inflammatory properties. Sulfonamides have been documented to inhibit various inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory conditions.

Anticancer Activity

Preliminary studies suggest that similar compounds may inhibit specific enzymes involved in cancer cell proliferation. The unique structural features of 5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide may allow it to disrupt critical cellular pathways necessary for cancer cell survival, thus presenting a potential avenue for cancer therapy.

The mechanism of action is likely multifaceted, involving:

- Enzyme Inhibition : Binding to active sites on enzymes, disrupting their function.

- Receptor Modulation : Interacting with neurotransmitter receptors to modulate signaling pathways.

Study 1: SSRI Activity Evaluation

A study evaluated the SSRI potential of piperazine derivatives similar to our compound. The results indicated that these compounds exhibited micromolar affinity for the serotonin reuptake transporter (SERT), suggesting a promising profile for antidepressant activity .

Study 2: Anti-inflammatory Screening

In another investigation focused on sulfonamide compounds, researchers found that certain derivatives inhibited pro-inflammatory cytokines in vitro. This supports the hypothesis that 5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide could possess similar anti-inflammatory properties.

Study 3: Anticancer Mechanisms

Recent findings explored the anticancer potential of structurally related compounds. These studies demonstrated that certain benzenesulfonamides could inhibit drug efflux pumps, thereby overcoming resistance in cancer therapies. This suggests that our compound may also have a role in enhancing the efficacy of existing anticancer agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide | Contains piperazine and sulfonamide groups | Potential anti-inflammatory and antidepressant effects |

| Methyl 2-(6-(tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)thiazole | Incorporates thiazole and nicotinamide structures | Explored for neuroprotective effects |

| 4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide | Features thiazole and sulfamoyl groups | Investigated for antibacterial activity |

Comparison with Similar Compounds

Piperazine-Containing Analogues

Piperazine derivatives are common in medicinal chemistry due to their conformational flexibility and ability to modulate solubility. Key comparisons include:

Insights :

Sulfonamide-Based Analogues

The benzenesulfonamide core is pivotal for target binding. Notable analogues include:

Insights :

Substituent Effects on Aromatic Rings

The 3,4-dimethoxyphenethylamino group distinguishes the target compound from analogues with alternative aromatic systems:

Preparation Methods

Preparation of 5-Carboxy-2-Nitrobenzenesulfonyl Chloride

The synthesis begins with 2-nitro-5-carboxybenzenesulfonic acid , which is treated with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) to yield the corresponding sulfonyl chloride.

$$

\text{2-Nitro-5-carboxybenzenesulfonic acid} + \text{PCl}5 \xrightarrow{\text{DCM, 0–5°C}} \text{5-Carboxy-2-nitrobenzenesulfonyl chloride} + \text{HCl} + \text{POCl}3

$$

Key Conditions :

Sulfonamide Formation

The sulfonyl chloride reacts with 3-(trifluoromethyl)aniline in a biphasic system (DCM/water) with sodium hydroxide to form the intermediate sulfonamide:

$$

\text{5-Carboxy-2-nitrobenzenesulfonyl chloride} + \text{3-(trifluoromethyl)aniline} \xrightarrow{\text{NaOH, DCM/H₂O}} \text{5-Carboxy-2-nitro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide}

$$

Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) affords the product in 85% yield.

Functionalization at the 2-Position

Nitro Reduction to Primary Amine

The nitro group at position 2 is reduced using hydrogen gas (H₂) over 10% palladium on carbon (Pd/C) in ethanol:

$$

\text{5-Carboxy-2-nitro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide} \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} \text{5-Carboxy-2-amino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide}

$$

Key Metrics :

Alkylation with 3,4-Dimethoxyphenethyl Bromide

The primary amine undergoes alkylation with 3,4-dimethoxyphenethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base:

$$

\text{5-Carboxy-2-amino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide} + \text{3,4-dimethoxyphenethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-Carboxy-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide}

$$

Optimization :

Installation of the 5-(4-Acetylpiperazine-1-Carbonyl) Group

Activation of the Carboxylic Acid

The carboxylic acid at position 5 is converted to its acid chloride using thionyl chloride (SOCl₂) :

$$

\text{5-Carboxy-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{5-Chlorocarbonyl intermediate}

$$

Conditions :

Acylative Coupling with 4-Acetylpiperazine

The acid chloride reacts with 4-acetylpiperazine in DCM with triethylamine (Et₃N) as a base:

$$

\text{5-Chlorocarbonyl intermediate} + \text{4-acetylpiperazine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

$$

Purification :

Analytical Data and Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, Ar-H), 7.89–7.45 (m, 6H, Ar-H), 4.02 (t, 2H, -OCH₂-), 3.85 (s, 6H, -OCH₃), 3.72–3.10 (m, 8H, piperazine), 2.45 (s, 3H, -COCH₃).

- MS (ESI) : m/z 708.3 [M+H]⁺.

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Coupling Reactions : Use coupling agents (e.g., carbodiimides) to facilitate amide bond formation between the piperazine and sulfonamide moieties. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) must be controlled to minimize side reactions .

- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or reverse-phase HPLC can isolate the product. Solvent gradients should be optimized to resolve structurally similar impurities .

- Base Catalysis : Incorporate bases like triethylamine to neutralize HCl byproducts during acyl chloride coupling steps, enhancing reaction efficiency .

Q. What analytical techniques are critical for validating the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., acetylpiperazine, trifluoromethylphenyl groups). Chemical shifts for aromatic protons and piperazine NH signals are diagnostic .

- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight, while HPLC purity assessments (>95%) ensure suitability for biological testing .

- Elemental Analysis : Quantifies C, H, N, and S content to confirm stoichiometry, especially for sulfonamide and trifluoromethyl groups .

Advanced Research Questions

Q. How do structural modifications in the piperazine or sulfonamide moieties affect the compound’s biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Piperazine Substitution : Replace the acetyl group with bulkier substituents (e.g., benzyl, fluorophenyl) to assess steric effects on receptor binding. Computational docking (e.g., AutoDock Vina) predicts interactions with target proteins like dopamine receptors .

- Sulfonamide Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the benzene ring to evaluate changes in pharmacokinetic properties via logP measurements and in vitro permeability assays (e.g., Caco-2 cell models) .

- In Vitro Assays : Radioligand binding assays (e.g., using ³H-labeled analogs) quantify affinity for receptors like D3 dopamine or serotonin subtypes .

Q. How can researchers resolve contradictions in receptor binding data obtained from different assay platforms?

Methodological Answer:

- Comparative Assay Design :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) to differentiate non-specific interactions from true ligand-receptor engagement .

- Radioligand Competition Assays : Use standardized membrane preparations (e.g., HEK293 cells expressing cloned receptors) to minimize variability in receptor density .

- Data Normalization : Normalize results to internal controls (e.g., reference ligands with well-characterized binding profiles) and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What computational strategies predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Methodological Answer:

- In Silico Modeling :

- Quantum Chemical Calculations : Optimize 3D conformers using Gaussian09 to compute electrostatic potentials and identify metabolic soft spots (e.g., acetylpiperazine hydrolysis) .

- QSAR Models : Train models on datasets of sulfonamide analogs to predict CYP450 inhibition risks and blood-brain barrier permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

Methodological Answer:

- Experimental Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.